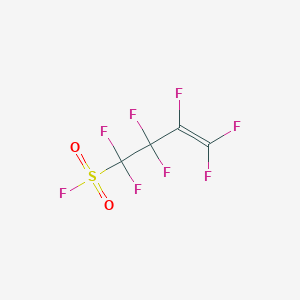
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄F₈O₂S. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This compound is used in various industrial and research applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride can be synthesized through the fluorination of sulfolene. The process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . This method is efficient and commonly used in industrial settings.
Industrial Production Methods
The industrial production of this compound typically involves the electrochemical fluorination of sulfolane. This process is carried out under controlled conditions to ensure the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonate esters and other derivatives.
Cycloaddition Reactions: It acts as a dienophile in reactions with cyclopentadiene and furan derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed
Sulfonate Esters: Formed through substitution reactions with alcohols and phenols.
Cycloadducts: Formed through cycloaddition reactions with dienes.
Scientific Research Applications
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Fluorine Source: Acts as a source of fluorine for nucleophilic fluorination reactions.
Material Science: Utilized in the development of high-performance materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride involves the formation of strong sulfonyl-fluoride bonds. These bonds are highly reactive towards nucleophiles, allowing the compound to participate in various substitution and addition reactions. The presence of multiple fluorine atoms enhances the compound’s electron-withdrawing ability, making it a potent reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl Fluoride (NfF): Similar in structure but contains more fluorine atoms, making it more reactive.
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl Fluoride: Another fluorinated sulfonyl fluoride with similar applications.
Uniqueness
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.
Properties
CAS No. |
264879-61-0 |
|---|---|
Molecular Formula |
C4F8O2S |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1,1,2,2,3,4,4-heptafluorobut-3-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4F8O2S/c5-1(2(6)7)3(8,9)4(10,11)15(12,13)14 |
InChI Key |
RQDWDZHAGIXHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















